molecular formula C9H4BrN3S B026229 5-Bromo-6-isothiocyanatoquinoxaline CAS No. 134892-46-9

5-Bromo-6-isothiocyanatoquinoxaline

Cat. No.: B026229
CAS No.: 134892-46-9
M. Wt: 266.12 g/mol
InChI Key: CRNMXQMOFAYYEX-UHFFFAOYSA-N
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Description

5’-Fluoroindirubinoxime is a synthetic organic compound known for its potent inhibitory effects on FMS-like tyrosine kinase 3 (FLT3). This compound is a derivative of indirubin, a naturally occurring isomer of indigo.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-fluoroindirubinoxime typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the purity and yield of the compound through careful control of reaction parameters and purification steps .

Chemical Reactions Analysis

Types of Reactions: 5’-Fluoroindirubinoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

5’-Fluoroindirubinoxime has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5’-fluoroindirubinoxime involves the inhibition of FLT3. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound also affects other molecular targets, including vascular endothelial growth factor receptor 2 (VEGFR2) and Aurora A kinase, contributing to its anti-tumor activity .

Comparison with Similar Compounds

Uniqueness: 5’-Fluoroindirubinoxime stands out due to its high selectivity and potency against FLT3, making it a promising candidate for targeted cancer therapy. Its unique chemical structure, featuring both fluorine and oxime groups, contributes to its distinct pharmacological profile .

Biological Activity

5-Bromo-6-isothiocyanatoquinoxaline (C9H4BrN3S) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its chemical properties, synthesis, and biological effects as reported in various studies.

  • Molecular Formula : C9H4BrN3S
  • Molecular Weight : 266.12 g/mol
  • CAS Number : 134892-46-9
  • Purity : >95% (HPLC)
  • Appearance : Brick red to white crystalline solid .

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino-5-bromoquinoxaline with thiophosgene. The process yields a high purity product, characterized by various analytical techniques including NMR and mass spectrometry. The typical yield from this synthesis is reported to be around 90% .

Biological Activity

This compound exhibits several biological activities that have been explored in various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

  • Bacterial Inhibition : Recent research indicates that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
  • Study Findings : In a study assessing the antibacterial efficacy of quinoxaline derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA .

Anti-inflammatory Effects

  • Mechanism : The compound has been implicated in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
  • Research Evidence : Experimental models have shown that treatment with this compound can lead to decreased levels of TNF-alpha and IL-6 in inflammatory conditions .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of MRSA
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Properties

IUPAC Name

5-bromo-6-isothiocyanatoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMXQMOFAYYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403506
Record name 5-bromo-6-isothiocyanatoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134892-46-9, 132356-31-1
Record name 5-bromo-6-isothiocyanatoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Bromo-6-isothiocyanatoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-amino-5-bromoquinoxaline hydrobromide (10 g) in distilled water (150 ml) is added thiophosgene (3 ml). The solution is stirred for two hours at room temperature and the resultant precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-6-isothiocyanato-quinoxaline.
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150 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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